Norlichexanthone
Overview
Description
Norlichexanthone is a small non-reduced tricyclic polyketide produced by fungi and lichens. It has garnered attention due to its diverse biological activities, including its ability to reduce virulence gene expression and biofilm formation in Staphylococcus aureus . Structurally, this compound resembles ω-hydroxyemodin .
Scientific Research Applications
Norlichexanthone has a wide range of scientific research applications:
Mechanism of Action
Target of Action
Norlichexanthone primarily targets the AgrA protein in Staphylococcus aureus, a serious human pathogen . AgrA is a response regulator of the agr quorum sensing system, which controls the expression of RNAIII and the phenol soluble modulins responsible for human neutrophil killing .
Mode of Action
This compound interferes directly with AgrA binding to its DNA target . This interference reduces the expression of both hla and RNAIII, key virulence factors in S. aureus . The hla gene encodes α-hemolysin, a toxin that contributes to the pathogenicity of S. aureus .
Biochemical Pathways
The biosynthesis of xanthones like this compound in plants involves the shikimate and the acetate pathways . The pathway initially involves the shikimate pathway, either through L-phenylalanine-dependent or -independent pathway, that later forms an intermediate benzophenone, 2,3′,4,6-tetrahydoxybenzophenone . This is followed by a regioselective intramolecular mediated oxidative coupling to form xanthone ring compounds .
Pharmacokinetics
Its high antioxidant activity suggests it may have good bioavailability .
Result of Action
This compound reduces S. aureus toxicity towards human neutrophils . It also reduces staphylococcal biofilm formation , which is crucial for the bacteria’s survival and resistance to antibiotics. Additionally, this compound exhibits strong activity against Bacillus subtilis and methicillin-resistant Staphylococcus aureus .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the production of this compound by endolichenic fungi is influenced by the natural lichen thalli of Pertusaria laeviganda . .
Safety and Hazards
Future Directions
Norlichexanthone has been identified as an active ERα ligand and has shown potential therapeutic effect on postmenopausal osteoporosis by inducing osteoblast formation but inhibiting osteoclast formation . This suggests that this compound could be further explored for its potential therapeutic applications.
Biochemical Analysis
Biochemical Properties
Norlichexanthone exhibits high antioxidant activity, which plays a crucial role in biochemical reactions . It protects against damage to biomolecules such as DNA, membrane lipids, and enzymes, which are associated with the pathogenesis of chronic diseases . The antioxidant activity of this compound is comparable to that of ascorbic acid .
Cellular Effects
This compound has been shown to reduce the toxicity of Staphylococcus aureus towards human neutrophils . It interferes directly with AgrA binding to its DNA target , thereby influencing cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves direct interference with AgrA binding to its DNA target . This interaction influences the expression of virulence genes and reduces the formation of biofilms .
Temporal Effects in Laboratory Settings
While specific studies detailing the temporal effects of this compound in laboratory settings are limited, its high antioxidant activity suggests that it may have long-term effects on cellular function .
Preparation Methods
Synthetic Routes and Reaction Conditions: Norlichexanthone can be synthesized using methods reported by Santesson and Sundholm in 1968 . The synthesis involves the use of endolichenic fungi, which are nonobligate microfungi living in lichen . The initial endolichenic fungus is induced from the thallus of Pertusaria laeviganda and maintained by subculture using solid medium containing 2% malt extract, 0.2% yeast extract, and 1.5% agar in the dark at 15°C .
Industrial Production Methods: Industrial production of this compound involves the cultivation of endolichenic fungi in controlled environments. The fungi are cultured in media containing specific nutrients to promote the production of this compound .
Chemical Reactions Analysis
Types of Reactions: Norlichexanthone undergoes various chemical reactions, including oxidation and reduction. It exhibits high antioxidant activity, which is comparable to that of ascorbic acid .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include 2,2ʹ-azobis (2-methylpropionamidine) dihydrochloride and 2,2-diphenyl-1-picrylhydrazyl . The reactions are typically carried out under controlled conditions to ensure the stability and activity of this compound.
Major Products: The major products formed from the reactions involving this compound include various antioxidant compounds that inhibit the effects of reactive oxygen species .
Comparison with Similar Compounds
Norlichexanthone is structurally similar to ω-hydroxyemodin, which also binds to the AgrA response regulator . unlike ω-hydroxyemodin, this compound reduces staphylococcal biofilm formation . Other similar compounds include various xanthones, terpenoids, and chromanones produced by endolichenic fungi . These compounds share some pharmacological activities, such as antioxidant and antimicrobial properties, but this compound’s unique ability to reduce biofilm formation sets it apart .
Properties
IUPAC Name |
1,3,6-trihydroxy-8-methylxanthen-9-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O5/c1-6-2-7(15)4-10-12(6)14(18)13-9(17)3-8(16)5-11(13)19-10/h2-5,15-17H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQZHBCDRWFMXIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1C(=O)C3=C(C=C(C=C3O2)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20174777 | |
Record name | 9H-xanthen-9-one, 1,3,6-trihydroxy-8-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20174777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20716-98-7 | |
Record name | Norlichexanthone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20716-98-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9H-xanthen-9-one, 1,3,6-trihydroxy-8-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020716987 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9H-xanthen-9-one, 1,3,6-trihydroxy-8-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20174777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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